(R)-2-Hydroxy-2-phenylbutyric acid

Description

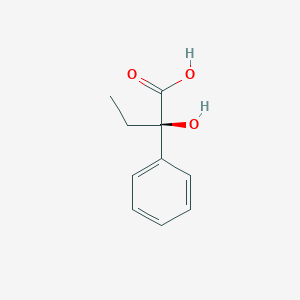

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCBZFRDGXIZIP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428377 | |

| Record name | (R)-2-HYDROXY-2-PHENYLBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3966-31-2 | |

| Record name | (R)-2-Hydroxy-2-phenylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3966-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-HYDROXY-2-PHENYLBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Hydroxy-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereospecific Synthetic Methodologies for R 2 Hydroxy 2 Phenylbutyric Acid

Enantioselective Chemical Synthesis Approaches

Chemical synthesis provides a powerful and versatile toolkit for constructing chiral molecules. For (R)-2-Hydroxy-2-phenylbutyric acid, approaches range from direct asymmetric catalysis on a prochiral precursor to multi-step sequences where chirality is introduced and relayed.

Asymmetric catalysis is a highly efficient strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most common precursor for this approach is 2-oxo-2-phenylbutyric acid or its corresponding esters, which are hydrogenated to create the chiral hydroxyl group.

The core of asymmetric hydrogenation lies in the design of chiral ligands that coordinate to a metal center, typically ruthenium (Ru), iridium (Ir), or platinum (Pt). researchgate.netnih.gov This chiral complex creates a specific environment that forces the hydrogen molecule to add to one face of the carbonyl group of the precursor, 2-oxo-2-phenylbutyric acid, in preference to the other.

The performance of these catalysts is remarkable, often achieving high conversions and excellent enantioselectivity. For instance, the asymmetric hydrogenation of the related substrate, ethyl 2-oxo-2-phenylacetate, has been successfully carried out using a heterogeneous catalyst of platinum nanoparticles supported on carbon fiber (Pt/CF). scispace.com Modified with the chiral alkaloid cinchonidine (B190817), this system demonstrates the potential for high enantiomeric excess. scispace.com

Key catalyst systems for the asymmetric hydrogenation of ketones often involve Ru(II) complexes with chiral diphosphine ligands (e.g., BINAP derivatives) and chiral diamine ligands (e.g., DPEN derivatives). nih.gov Similarly, iridium complexes, such as those with MsDPEN–Cp*Ir, are effective for the hydrogenation of various ketones under mildly acidic conditions. nih.gov The choice of metal, ligand, and reaction conditions is critical to achieving optimal results for a specific substrate like 2-oxo-2-phenylbutyric acid.

Table 1: Performance of a Chiral Catalyst in the Asymmetric Hydrogenation of a Model α-Keto Ester

| Catalyst System | Substrate | Chiral Modifier | Enantiomeric Excess (ee) | Conversion | Reference |

| Pt/CF | Ethyl 2-oxo-2-phenylacetate | Cinchonidine | 99% | Good | scispace.com |

Distinct from metal-based catalysis, organocatalysis employs small, chiral organic molecules to induce stereoselectivity. For the synthesis of chiral α-hydroxy acids, proline and its derivatives are common organocatalysts. A relevant example is the use of an (L)-prolinamide catalyst in an enantioselective aldol (B89426) reaction between an aldehyde (benzaldehyde) and a ketone (acetone) to produce a chiral ketol, (R)-4-hydroxy-4-phenylbutan-2-one, with high yield (95%) and enantiomeric excess (91%). researchgate.net

The mechanism of stereocontrol in such reactions typically involves the formation of a transient enamine intermediate between the ketone and the chiral amine catalyst. This enamine then attacks the aldehyde. The specific stereochemistry of the catalyst directs the attack to one face of the aldehyde, thereby setting the absolute configuration of the newly formed stereocenter in the product. This approach demonstrates how organocatalysis can be used to construct the core C-C bond and stereocenter found in molecules related to the target acid.

Grignard reactions, involving the addition of an organomagnesium reagent to a carbonyl group, are a fundamental C-C bond-forming method. To render this reaction stereoselective, a chiral influence is required. One strategy involves the use of chiral ligands that modify the Grignard reagent or the substrate. For instance, N,N,O-tridentate ligands derived from trans-1,2-diaminocyclohexane have been designed to mediate the asymmetric addition of Grignard reagents to ketones, yielding chiral tertiary alcohols with high enantiomeric excess. nih.gov

Another powerful approach is substrate control, where a chiral auxiliary is attached to the substrate. In a synthesis of a related piperidine, a key step involved the highly stereoselective addition of phenylmagnesium bromide to a chiral imine derived from D-mannitol. lookchem.com The pre-existing stereocenters from mannitol (B672) directed the Grignard reagent to attack the imine from a specific face, resulting in the formation of the product as a single diastereomer. lookchem.com This principle of using a chiral starting material to direct the stereochemical outcome of a Grignard addition is a robust strategy in asymmetric synthesis.

In many cases, the synthesis of a complex chiral molecule is best achieved through a multi-step sequence where chirality is introduced early on. This can be accomplished by using a starting material from the "chiral pool" (naturally occurring chiral molecules) or by an early, highly effective asymmetric transformation.

An excellent example is the synthesis starting from D-mannitol, a readily available chiral polyol. lookchem.com The inherent chirality of mannitol was used to construct a chiral aldehyde, which was then converted to a chiral imine. The subsequent diastereoselective Grignard addition created the desired stereochemistry at the new center, demonstrating how chirality can be transferred and used to induce new stereocenters throughout a synthesis. lookchem.com

Another multi-step approach has been patented for the production of (R)-2-hydroxy-4-phenylbutanoate. google.com This process begins with inexpensive achiral starting materials, benzaldehyde (B42025) and pyruvic acid. The key steps involve a condensation reaction followed by esterification. The crucial stereochemistry is introduced in a subsequent step via a biocatalytic asymmetric reduction, leading to the optically pure target product. google.com This route showcases a hybrid strategy, combining classical organic reactions with a highly selective biocatalytic step to achieve the final chiral product.

Asymmetric Catalysis for α-Hydroxy Acid Formation

Biocatalytic Synthesis Pathways

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of this compound, the asymmetric reduction of the corresponding α-keto acid precursor is the most prominent biocatalytic route.

This transformation is effectively catalyzed by oxidoreductase enzymes, particularly dehydrogenases. researchgate.netdocumentsdelivered.comnih.gov Research has identified D-lactate dehydrogenase (D-LDH) as a highly suitable enzyme for producing the (R)-enantiomer of α-hydroxy acids. documentsdelivered.comnih.gov Specifically, D-LDH from organisms like Staphylococcus epidermidis or Lactobacillus plantarum can reduce 2-oxo-4-phenylbutyric acid (a close analog of the direct precursor) to (R)-2-hydroxy-4-phenylbutyric acid with excellent stereoselectivity. researchgate.netnih.gov

These enzymatic reductions require a hydride source, which is provided by the cofactor NADH. Because NADH is expensive, an in-situ cofactor regeneration system is essential for an economically viable process. Formate (B1220265) dehydrogenase (FDH) is commonly used for this purpose; it oxidizes formate to carbon dioxide while reducing NAD+ back to NADH, allowing the primary reduction to continue. documentsdelivered.comnih.gov This coupled-enzyme system has been optimized for continuous production in an enzyme membrane reactor, demonstrating its potential for large-scale synthesis. nih.gov In one such process, 1 kg of (R)-2-hydroxy-4-phenylbutyric acid was synthesized over four weeks in a 220 mL reactor. nih.gov

Table 2: Enzymes Used in the Biocatalytic Synthesis of (R)-α-Hydroxy Phenylbutyric Acids

| Primary Enzyme | Substrate | Product | Cofactor Regeneration Enzyme | Reference |

| D-Lactate Dehydrogenase (D-LDH) | 2-Oxo-4-phenylbutyric acid | (R)-2-Hydroxy-4-phenylbutyric acid | Formate Dehydrogenase (FDH) | nih.gov |

| D-Lactate Dehydrogenase (D-LDH) | 2-Oxo-4-phenylbutyric acid | (R)-2-Hydroxy-4-phenylbutyric acid | Glucose Dehydrogenase | documentsdelivered.com |

| L-Phenylalanine Dehydrogenase | 2-Oxo-4-phenylbutanoic acid | (S)-2-Amino-4-phenylbutanoic acid | Formate Dehydrogenase (FDH) | documentsdelivered.com |

Enzymatic Reduction of Prochiral Keto-Precursors

A highly effective and environmentally benign approach to synthesizing this compound involves the enzymatic reduction of its corresponding prochiral α-keto precursor, 2-oxo-4-phenylbutyric acid (OPBA), or its esters, such as ethyl 2-oxo-4-phenylbutyrate (OPBE). plos.orgnih.gov This biotransformation leverages the high stereoselectivity of enzymes, primarily carbonyl reductases and dehydrogenases, to produce the desired (R)-enantiomer with high optical purity. nih.govdocumentsdelivered.com

Carbonyl reductases (KREDs) are a class of oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. nih.gov Several KREDs have been identified and engineered to enhance their efficiency and selectivity for producing ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), the ester form of the target acid. nih.govresearchgate.net These enzymes typically belong to the short-chain dehydrogenases/reductases (SDR) superfamily. nih.gov

Researchers have employed structure-guided rational design and other protein engineering techniques to improve the catalytic performance of these enzymes. researchgate.netrsc.org For instance, by analyzing the enzyme's active site and substrate binding pocket, specific amino acid residues can be mutated to increase catalytic activity, enhance enantioselectivity, or improve stability at high substrate concentrations. researchgate.netresearchgate.net A carbonyl reductase from Candida parapsilosis (CpAR2) and another from Hyphopichia burtoni (HbKR) have been identified and engineered for the asymmetric reduction of various keto acids. jiangnan.edu.cn Similarly, a carbonyl reductase from Gluconobacter oxydans (GoCR) was engineered by identifying key sites through computational approaches, resulting in a variant with significantly improved performance for producing (R)-HPBE. researchgate.net

Table 1: Examples of Engineered Carbonyl Reductases for (R)-HPBE Synthesis

| Enzyme | Source Organism | Engineering Strategy | Key Findings | Reference |

|---|---|---|---|---|

| GoCR | Gluconobacter oxydans | Structure-guided rational design (mutated Cys93, Ile187, Trp193) | Enhanced catalytic performance and stability for (R)-HPBE production at high substrate loading. | researchgate.net |

| CgKR2 | Candida glabrata | Used in a whole-cell system with cofactor regeneration. | Achieved high conversion (100%) and enantiomeric excess (99%) at 1 M OPBE concentration. | nih.gov |

| CpCR | Candida parapsilosis | Fused with glucose dehydrogenase for cofactor regeneration. | Fusion protein showed high catalytic activity (69.78 U/mg) and achieved 98.3% conversion with 99.9% ee. | nih.gov |

Dehydrogenase-Catalyzed Asymmetric Reductions and Substrate Scope

Dehydrogenases are another class of enzymes pivotal for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA). D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis has been identified as a highly suitable enzyme for the NADH-dependent reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid. nih.gov This reaction demonstrates excellent stereoselectivity, yielding the desired (R)-isomer, which is essential for its application as an ACE inhibitor intermediate. plos.orgnih.gov

The substrate scope of these enzymes is a critical aspect of their utility. While native enzymes are often highly specific, protein engineering can broaden their applicability. For example, studies on D-lactate dehydrogenase from Lactobacillus pentosus have shown that replacing specific amino acid residues, such as Tyr52 and Phe299, can alter substrate preference, inducing higher activity towards larger substrates like phenylpyruvate and other aliphatic 2-ketoacids. nih.gov This highlights the potential to tailor dehydrogenases for specific synthetic needs. The oxidative decarboxylation of various α-keto acids is a key function of keto acid dehydrogenase complexes (KDHc), demonstrating the broad relevance of this enzyme class in metabolism. nih.gov

Table 2: Dehydrogenases in the Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

| Dehydrogenase | Source Organism | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| D-Lactate Dehydrogenase (D-LDH) | Staphylococcus epidermidis | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-2-hydroxy-4-phenylbutyric acid | Chosen for continuous production in an enzyme membrane reactor; coupled with FDH for NADH regeneration. | nih.gov |

| L-Phenylalanine Dehydrogenase | Rhodococcus sp. M4 | 2-oxo-4-phenylbutanoic acid | (S)-2-amino-4-phenylbutanoic acid | Demonstrates the versatility of dehydrogenases for producing different chiral molecules from the same precursor. | documentsdelivered.com |

| D-Lactate Dehydrogenase | Lactobacillus pentosus | Various 2-ketoacids | Various 2-hydroxyacids | Site-directed mutagenesis (Tyr52, Phe299) altered substrate specificity for larger molecules. | nih.gov |

In Situ Cofactor Regeneration Systems in Biocatalysis

The high cost of nicotinamide (B372718) cofactors like NAD(P)H makes their use in stoichiometric amounts prohibitive for industrial-scale synthesis. nih.govillinois.eduillinois.edu Therefore, efficient in situ cofactor regeneration is essential for the economic viability of enzymatic reduction processes. tandfonline.comrsc.org Several systems have been developed to continuously regenerate the reduced cofactor NAD(P)H from its oxidized form NAD(P)+.

A widely used and practical method is the enzyme-coupled system. tandfonline.com This involves a second enzyme and a low-cost substrate.

Formate Dehydrogenase (FDH): This enzyme oxidizes formate to carbon dioxide, which is easily removed, while reducing NAD+ to NADH. nih.govillinois.edu This system has been successfully coupled with D-LDH for the continuous production of (R)-2-hydroxy-4-phenylbutyric acid. nih.gov

Glucose Dehydrogenase (GDH): GDH oxidizes glucose to gluconolactone, regenerating NAD(P)H in the process. nih.govtandfonline.com This is a highly efficient system often used in conjunction with carbonyl reductases. nih.gov

Glucose-6-phosphate Dehydrogenase (G6PDH): This enzyme, particularly from Leuconostoc mesenteroides, can effectively reduce both NAD+ and NADP+ and is stable and relatively inexpensive. harvard.edu

More advanced regeneration strategies include photochemical and electrochemical methods, which use light or electrical energy, respectively, as the driving force for cofactor reduction. nih.govresearchgate.net These methods offer sustainable alternatives but can face challenges such as the formation of inactive cofactor isomers. nih.govresearchgate.net

Table 3: Common Cofactor Regeneration Systems

| Regeneration System | Enzyme(s) | Sacrificial Substrate | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Enzyme-Coupled | Formate Dehydrogenase (FDH) | Formate | Inexpensive substrate; gaseous byproduct (CO2) is easily removed. | FDH can be expensive and sensitive to organic solvents. | nih.govillinois.edu |

| Enzyme-Coupled | Glucose Dehydrogenase (GDH) | Glucose | High efficiency; can regenerate both NADH and NADPH. | Potential for product inhibition by gluconolactone. | nih.govtandfonline.com |

| Enzyme-Coupled | Glucose-6-phosphate Dehydrogenase (G6PDH) | Glucose-6-phosphate | Reduces both NAD+ and NADP+ effectively; stable enzyme. | Requires a phosphorylated substrate. | harvard.edu |

| Photoenzymatic | Deazariboflavin (photocatalyst), Putidaredoxin Reductase (PDR) | Sacrificial electron donor (e.g., EDTA) | Uses light as a sustainable energy source. | Potential for photodegradation and formation of inactive NADH isomers. | nih.gov |

| Electrochemical | Often mediated, can be direct | Electrical Current | Low cost, easy process control, green energy source. | Can be complex; potential for electrode fouling. | researchgate.net |

Microbial Transformation Techniques for Enantiopure Synthesis

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. nih.gov This approach offers several advantages, including the elimination of costly enzyme purification steps and the inherent presence of cofactor regeneration systems within the cell. Recombinant microorganisms, typically Escherichia coli, are engineered to overexpress the desired carbonyl reductase or dehydrogenase. plos.orgnih.gov

To create a self-sufficient whole-cell catalyst, the gene for the primary reductase is often co-expressed with the gene for a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH). plos.orgnih.gov This results in recombinant strains capable of efficiently converting high concentrations of the substrate. For example, an E. coli strain co-expressing a carbonyl reductase (CpCR) and GDH was constructed and used to convert up to 920 mM of OPBE, producing 912 mM of (R)-HPBE with excellent enantiomeric excess. nih.gov Additionally, screening of various microorganisms, such as Pichia pastoris, has been performed to identify natural catalysts for the stereoselective reduction of keto esters. researchgate.net

Chemo-Enzymatic Hybrid Synthetic Strategies

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions to create efficient and novel synthetic routes. thieme-connect.comcalis.edu.cnnih.gov One such strategy for producing chiral 2-hydroxy-4-phenylbutyrates involves the enzymatic kinetic resolution of a racemic intermediate followed by a chemical transformation. calis.edu.cnrsc.org

In one reported route, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone is subjected to hydrolysis catalyzed by a Fusarium lactonase. calis.edu.cn The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted lactone from the resulting hydroxy acid. Subsequent chemical hydrogenation of the resolved intermediates over a Palladium on carbon (Pd/C) catalyst yields both the (R)- and (S)-enantiomers of 2-hydroxy-4-phenylbutyric acid in high optical purity. calis.edu.cn Another approach involves the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid using a lipase (B570770) for kinetic resolution coupled with a racemase to convert the unwanted enantiomer, followed by chemical hydrogenation to yield the final saturated product. thieme-connect.com

Chiral Resolution Techniques for Racemic Precursors

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-hydroxy-2-phenylbutyric acid. wikipedia.orglibretexts.org This classical method separates a 50:50 mixture of enantiomers into its individual components. libretexts.org The most common technique is diastereomeric salt crystallization. wikipedia.org

This process involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base like (S)-3-methyl-2-phenylbutylamine or other naturally occurring amines. libretexts.orgresearchgate.net This reaction forms a pair of diastereomeric salts ((R)-acid/(S)-base and (S)-acid/(S)-base), which have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org By carefully selecting the solvent, one of the diastereomeric salts can be selectively crystallized and separated by filtration. researchgate.net The desired enantiomer of the acid is then recovered by treating the separated salt to remove the resolving agent. wikipedia.org The choice of solvent is critical, as it can induce "chirality switching," where one solvent causes the (R)-salt to crystallize while another causes the (S)-salt to crystallize. researchgate.net While effective, a major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled. thieme-connect.comwikipedia.org

Diastereomeric Salt Formation and Crystallization

A classical and industrially viable method for resolving racemic 2-hydroxy-2-phenylbutyric acid is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physicochemical properties, particularly solubility, of the resulting diastereomeric salt pairs, allowing for their separation by fractional crystallization. researchgate.net

The choice of resolving agent and solvent system is critical for achieving efficient separation. For instance, in the enantioseparation of 2-hydroxy-4-phenylbutyric acid (HPBA), a structurally related compound, chirality switching has been observed depending on the solvent used for crystallization. researchgate.net When using an enantiopure aminoalcohol as the resolving agent, the (S)-salt of HPBA crystallized from butanol solutions, while the (R)-salt was obtained from aqueous solutions. researchgate.net This phenomenon was attributed to solvent inclusion altering the solubility of the diastereomeric salts. researchgate.net

Similarly, studies on other hydroxycarboxylic acids have demonstrated the effectiveness of various resolving agents. For example, (1R,2S)-2-amino-1,2-diphenylethanol and cinchonidine have been successfully used for the enantioseparation of 3-hydroxycarboxylic acids. nih.gov The formation of the less-soluble diastereomeric salt is driven by intermolecular interactions, such as hydrogen bonding and CH/π interactions, which stabilize the crystal lattice. nih.gov The efficiency of the resolution is often evaluated by the yield and enantiomeric excess (ee) of the desired diastereomer. nih.gov

A hypothetical example of this process for this compound could involve the use of a chiral amine like (R)-1-phenylethylamine. The racemic acid would be reacted with the chiral amine to form a mixture of two diastereomeric salts: ((R)-acid•(R)-amine) and ((S)-acid•(R)-amine). Due to their different spatial arrangements, these diastereomers will have different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. After separation, the desired this compound can be recovered from the crystallized salt by acidification.

Table 1: Hypothetical Resolution of Racemic 2-Hydroxy-2-phenylbutyric Acid via Diastereomeric Salt Formation

| Resolving Agent | Solvent | Less Soluble Diastereomer | Recovered Acid |

| (R)-1-Phenylethylamine | Ethanol (B145695) | ((R)-acid•(R)-amine) | This compound |

| (S)-1-Phenylethylamine | Methanol | ((S)-acid•(S)-amine) | (S)-2-Hydroxy-2-phenylbutyric acid |

| Cinchonidine | Acetone | ((R)-acid•Cinchonidine) | This compound |

Kinetic Resolution Methodologies

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Enzymes are highly selective catalysts that can be employed for the kinetic resolution of racemic compounds. For the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, an intermediate for angiotensin-converting enzyme (ACE) inhibitors, D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis has been utilized. nih.gov This enzyme catalyzes the NADH-dependent reduction of the corresponding α-keto acid to the (R)-hydroxy acid. nih.gov To regenerate the expensive NADH cofactor, formate dehydrogenase (FDH) is often used in a coupled enzyme system. nih.gov

Another approach involves the use of lipases for the kinetic resolution of related compounds. For instance, Candida antarctica lipase B (CAL-B) has been used to resolve tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through a transesterification reaction, achieving excellent enantioselectivity (E > 200). nih.gov This method provides access to both the (R)- and (S)-enantiomers. nih.gov While not directly applied to this compound in the provided context, this methodology demonstrates the potential of lipases in resolving similar chiral alcohols.

Table 2: Enzyme-Mediated Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

| Enzyme System | Substrate | Product | Key Feature | Reference |

| D-Lactate dehydrogenase (D-LDH) & Formate dehydrogenase (FDH) | 2-Oxo-4-phenylbutyric acid | (R)-2-Hydroxy-4-phenylbutyric acid | Continuous production in an enzyme membrane reactor | nih.gov |

Chemical Kinetic Resolution with Chiral Reagents

Chemical kinetic resolution utilizes chiral chemical reagents or catalysts to differentiate between enantiomers. A notable example is the asymmetric esterification of racemic 2-hydroxy-γ-butyrolactones using diphenylacetic acid in the presence of pivalic anhydride (B1165640) and a chiral acyl-transfer catalyst, (R)-benzotetramisole ((R)-BTM). nih.govelsevierpure.com This method has demonstrated a broad substrate scope and high selectivity factors. nih.govelsevierpure.com

While a specific application to this compound is not detailed in the provided search results, the principle can be extended. A chiral acylating agent, in combination with a suitable catalyst, could selectively acylate the (S)-enantiomer of racemic 2-hydroxy-2-phenylbutyric acid, leaving the desired (R)-enantiomer unreacted and thus enriched. The success of such a resolution would depend on the careful selection of the chiral reagent and reaction conditions to maximize the difference in reaction rates between the two enantiomers.

Deracemization Strategies and Asymmetric Transformation of Racemates

Deracemization is an elegant approach that converts a racemate into a single, desired enantiomer, theoretically achieving a 100% yield. This is often accomplished through a combination of stereoselective reactions.

A powerful strategy for the deracemization of racemic 2-hydroxy acids involves an enantioselective cascade biocatalysis system. researchgate.net This approach typically employs a two-step oxidation-reduction sequence using recombinant microbial cells. researchgate.net In the first step, a non-selective oxidase or a stereoselective oxidase can be used. If a non-selective oxidase is used, both enantiomers of the 2-hydroxy acid are oxidized to the corresponding 2-keto acid. Subsequently, a highly stereoselective reductase reduces the keto acid to the desired single enantiomer of the 2-hydroxy acid. researchgate.net

Alternatively, a stereoselective oxidase can be used to oxidize only one of the enantiomers (e.g., the (S)-enantiomer) to the 2-keto acid, leaving the other enantiomer ((R)-enantiomer) untouched. The resulting 2-keto acid is then reduced by a stereoselective reductase to the same desired (R)-enantiomer. This process effectively converts the entire racemic mixture into the desired enantiomer. researchgate.net Such biocatalytic cascades have been successfully applied to various racemic 2-hydroxy acids, yielding the (R)-isomers in high yields and enantiomeric purity. researchgate.net

Advanced Stereochemical Analysis and Chiral Recognition Studies of R 2 Hydroxy 2 Phenylbutyric Acid

Chromatographic Enantioseparation Techniques

The separation of enantiomers is a critical aspect of stereochemical analysis. For (R)-2-Hydroxy-2-phenylbutyric acid and related chiral molecules, various chromatographic techniques have been developed and refined to achieve effective enantioseparation. These methods are essential for determining enantiomeric purity and for isolating specific enantiomers for further study.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. chromatographyonline.com The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method. chromatographyonline.com The development of a successful chiral HPLC method often involves screening multiple CSPs and mobile phase compositions to find the optimal conditions for separation.

Method Development Strategies:

A common strategy for developing chiral HPLC methods involves screening a set of complementary columns with broad enantiorecognition capabilities. chromatographyonline.com For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. phenomenex.comsigmaaldrich.com These are often screened with mobile phases consisting of mixtures like n-hexane/2-propanol or n-hexane/ethanol (B145695). chromatographyonline.com For acidic compounds like this compound, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.com

The selection of the mobile phase system (normal-phase, reversed-phase, or polar organic mode) is crucial and depends on the analyte's properties and the chosen CSP. chromatographyonline.comsigmaaldrich.com For example, reversed-phase conditions might involve a mobile phase of acetonitrile (B52724) and an aqueous buffer. chromatographyonline.com The temperature and flow rate are also critical parameters that are optimized to enhance selectivity and efficiency. sigmaaldrich.com Lower flow rates often benefit chiral separations. sigmaaldrich.com

Validation of HPLC Methods:

Once a suitable separation method is developed, it must be validated to ensure its accuracy, precision, and robustness. Validation typically includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and the limit of quantification (LOQ). nih.govresearchgate.netresearchgate.net Specificity is confirmed by demonstrating that no interfering peaks from the matrix are observed at the retention times of the enantiomers. nih.gov Linearity is established by analyzing a series of standards over a defined concentration range and demonstrating a linear relationship between concentration and peak area. nih.govresearchgate.net Accuracy is determined by recovery studies, while precision is assessed by the relative standard deviation of multiple measurements. nih.govresearchgate.net

Table 1: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Typical Conditions/Considerations |

| Chiral Stationary Phase (CSP) | The chiral environment that interacts differently with each enantiomer. | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), macrocyclic glycopeptides (e.g., CHIROBIOTIC V, T), Pirkle phases, cyclodextrin-based phases. chromatographyonline.comphenomenex.comsigmaaldrich.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), polar organic mode (e.g., acetonitrile/methanol). chromatographyonline.comnih.gov Additives like TFA for acids or diethylamine (B46881) for bases are common. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Lower flow rates (e.g., 0.2-1.0 mL/min for a 4.6 mm ID column) often improve chiral resolution. chromatographyonline.comsigmaaldrich.com |

| Temperature | The operating temperature of the column. | Can affect selectivity and efficiency. Decreased temperature often increases selectivity, while increased temperature can improve peak shape. sigmaaldrich.com |

| Detection | The method used to detect the separated enantiomers. | UV-Vis is common. Fluorescence detection can be used for fluorescent compounds or derivatives. nih.gov |

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Purity

Gas chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. nih.gov For non-volatile compounds like 2-hydroxy-2-phenylbutyric acid, derivatization is necessary to increase their volatility. nih.gov The direct method, using a chiral stationary phase (CSP), is the preferred approach in modern chiral GC. chromatographyonline.com

Derivatization and Chiral Stationary Phases:

A common derivatization strategy for hydroxy acids involves converting them into diastereomeric esters. For example, they can be esterified with a chiral alcohol, such as (S)-(+)-3-methyl-2-butanol, followed by acylation of the hydroxyl group. nih.gov These diastereomers can then be separated on a standard achiral GC column. nih.gov

Alternatively, and more commonly, the racemic acid is derivatized with an achiral reagent to make it volatile, and the resulting enantiomeric derivatives are separated on a GC column coated with a chiral stationary phase. chromatographyonline.com Cyclodextrin-based CSPs are particularly successful and widely used in chiral GC. chromatographyonline.com

Table 2: Example of GC Conditions for Chiral Separation of Hydroxy Acids

| Parameter | Condition |

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) nih.gov |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min nih.gov |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 280°C at 30°C/min, hold for 5 min nih.gov |

| Injector Temperature | 250 °C sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govsigmaaldrich.com |

The choice of the CSP is critical for achieving separation. The elution order of the enantiomers can sometimes be reversed by switching to a CSP with the opposite absolute configuration or a different type of chiral selector. chromatographyonline.com

Capillary Electrophoresis (CE) for Enantiomer Discrimination

Capillary electrophoresis (CE) is a highly efficient and versatile technique for enantiomeric separations. nih.gov In CE, a chiral selector is typically added to the background electrolyte (BGE), creating a pseudostationary phase. nih.govnih.gov This approach offers flexibility as a wide variety of chiral selectors can be employed. nih.gov

Chiral Selectors in CE:

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide range of enantiomers, including hydroxy acids. bohrium.comresearchgate.net The separation mechanism is based on the differential formation of inclusion complexes between the enantiomers and the chiral selector. researchgate.netmdpi.com Other chiral selectors include macrocyclic antibiotics, chiral crown ethers, and ligand-exchange complexes. bohrium.comnih.gov For the separation of α-hydroxy acids, copper(II) complexes with L-amino acids have been used as chiral additives in the BGE. bohrium.com

Optimization of CE Separations:

Several factors influence the enantiomeric resolution in CE, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. bohrium.commdpi.com The pH of the BGE is particularly important as it affects the charge of the analyte and the electroosmotic flow (EOF). bohrium.com Organic modifiers, such as methanol, can also be added to the BGE to improve resolution. researchgate.net

Table 3: Factors Affecting Enantioseparation in Capillary Electrophoresis

| Parameter | Effect on Separation |

| Chiral Selector Type & Concentration | Determines the degree of differential interaction with enantiomers. Concentration affects complex formation equilibrium. bohrium.comresearchgate.net |

| Background Electrolyte (BGE) pH | Influences the charge of the analyte and the electroosmotic flow, thereby affecting migration times and resolution. bohrium.com |

| Applied Voltage | Affects the migration speed of ions and the EOF. Higher voltages can lead to shorter analysis times but may generate Joule heating. mdpi.com |

| Capillary Temperature | Can influence the kinetics and thermodynamics of the chiral recognition process. bohrium.com |

| Organic Modifier | Can alter the solubility of the analyte and the selector, and modify the extent of complexation. researchgate.net |

Spectroscopic Characterization for Absolute Configuration Determination

Spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules like this compound. These techniques provide detailed information about the three-dimensional arrangement of atoms in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds. This is often achieved by derivatizing the chiral analyte with a chiral auxiliary reagent to form diastereomers. researchgate.netnih.gov These diastereomers exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the original molecule. researchgate.netnih.gov

Chiral Derivatizing Agents (CDAs):

For chiral carboxylic acids, chiral alcohols are often used as derivatizing agents. researchgate.netnih.gov The resulting diastereomeric esters can then be analyzed by ¹H NMR. The difference in the chemical shifts (Δδ) for the protons of the two diastereomers can be correlated to the absolute configuration. researchgate.net A well-known example is the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters with chiral alcohols. jlu.edu.cn For chiral acids, chiral alcohols like (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate (9-AHA) or trans-2-phenyl-1-cyclohexanol (B1200244) can be used. researchgate.netnih.gov

The principle behind this method is that the aromatic ring of the chiral auxiliary reagent creates an anisotropic magnetic field that shields or deshields nearby protons in the substrate moiety to different extents in the two diastereomers. researchgate.net By analyzing the sign of Δδ (δS - δR), where S and R refer to the configuration of the auxiliary, a model can be used to predict the absolute configuration of the chiral center in the acid. researchgate.net

Table 4: Common Chiral Auxiliary Reagents for NMR Analysis of Chiral Carboxylic Acids

| Chiral Auxiliary Reagent | Abbreviation | Application |

| (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate | 9-AHA | Determination of absolute configuration of α-chiral carboxylic acids. researchgate.netnih.gov |

| trans-(+)- and (-)-2-phenyl-1-cyclohexanol | Efficient reagent for producing significant chemical shift differences. researchgate.netnih.gov | |

| (S)-Methyl Mandelate | Used for the derivatization of chiral carboxylic acids. hebmu.edu.cn | |

| (R)- and (S)-1,1′-Binaphthyl-2,2′-diol | BINOL | Forms mixed borates in situ with hydroxy acids for NMR analysis. |

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. google.com This technique is highly sensitive to the stereochemistry and conformation of molecules, particularly those containing a chromophore. google.com

For a molecule like this compound, the phenyl group and the carboxyl group act as chromophores. The CD spectrum provides information about the spatial arrangement of these groups around the chiral center. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the molecule.

Conformational Analysis:

The observed CD spectrum is an average of the spectra of all conformations present in solution. google.com By performing CD measurements at variable temperatures, it is possible to study the conformational equilibrium of flexible molecules. google.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental CD data to predict the most stable conformations and to calculate theoretical CD spectra. mdpi.com A good match between the experimental and calculated spectra can provide strong evidence for the absolute configuration and the predominant conformation of the molecule in solution. mdpi.com

Induced Circular Dichroism:

In some cases, the chromophore of interest may not have a strong intrinsic CD signal. In such situations, induced circular dichroism (ICD) can be used. This involves the formation of a complex between the chiral analyte and an achiral sensor molecule containing a chromophore. nih.gov The binding of the chiral analyte induces a CD signal in the sensor molecule, and the sign and intensity of this induced signal can be used to determine the enantiomeric ratio and, in some cases, the absolute configuration of the analyte. nih.gov For example, palladium complexes have been used as sensors for chiral carboxylic acids, inducing CD signals in the visible light region. nih.gov

Phenomena of Solvent-Induced Chirality Switching in Enantioseparation

The enantioseparation of chiral compounds, a critical process in pharmaceutical and chemical industries, can sometimes exhibit a fascinating phenomenon known as solvent-induced chirality switching. This occurs when the choice of solvent in a diastereomeric salt crystallization process dictates which enantiomer preferentially crystallizes. In the context of 2-hydroxycarboxylic acids with a quaternary stereogenic center, such as derivatives of 2-hydroxy-2-phenylbutyric acid, the solvent can play a decisive role in the outcome of the resolution.

Detailed research into the enantioseparation of hydroxycarboxylic acids with a quaternary stereogenic center has demonstrated that the stereochemistry of the acid incorporated into the less-soluble diastereomeric salt can be reversed depending on the recrystallization solvent. nih.gov This allows for the selective isolation of either the (R) or (S) enantiomer from a racemic mixture by simply altering the solvent system, using a single chiral resolving agent. nih.gov

The remote phenyl group in molecules like 2-hydroxy-2-phenylbutyric acid can create a cavity in the vicinity of the hydrophilic parts of the molecule, which may permit the incorporation of alcohol molecules and lead to this switching phenomenon. nih.gov While the detailed mechanism can be complex and dependent on the specific acid and resolving agent, the influence of the solvent on the solid-state assembly of the diastereomeric salts is the key factor.

The following interactive data table summarizes the results from enantioseparation studies on a closely related compound, 2-hydroxy-2-methyl-3-phenylpropanoic acid, with (1R,2S)-2-amino-1,2-diphenylethanol as the resolving agent. This data illustrates the principle of solvent-induced chirality switching.

| Entry | Solvent | Solvent Inclusion (%) | Yield (%) | Enantiomeric Excess (ee) (%) | Predominant Enantiomer |

| 1 | 50% EtOH | Not included | 33 | 12 | R |

| 2 | EtOH | 50 | 77 | 48 | S |

| 3 | n-PrOH | 100 | 52 | 58 | S |

| 4 | i-PrOH | 80 | 101 | 58 | S |

| 5 | EtOAc | Not included | 85 | 16 | R |

| 6 | CHCl₃ | Not included | 75 | 27 | R |

Table 1: Enantioseparation of Racemic 2-Hydroxy-2-methyl-3-phenylpropanoic Acid with (1R,2S)-ADPE. Data sourced from a study on hydroxycarboxylic acids with a quaternary stereogenic center. acs.org

As the table demonstrates, crystallization from an aqueous ethanol solution or less polar solvents like ethyl acetate (B1210297) and chloroform (B151607) preferentially yields the salt of the (R)-enantiomer, albeit with lower enantiomeric excess. acs.org In contrast, when alcohols such as ethanol, n-propanol, and isopropanol (B130326) are used as the crystallization solvent, a switch is observed, and the (S)-enantiomer is preferentially obtained with higher efficiencies. nih.govacs.org The inclusion of these alcohol solvents in the precipitated salts, as determined by ¹H NMR analysis, correlates with this chirality switching, highlighting the profound impact of the solvent environment on the chiral recognition process. nih.govacs.org

This solvent-induced chirality switching is a powerful tool in chiral resolution, offering a practical and efficient method to access both enantiomers of a chiral compound from its racemate by judicious selection of the crystallization solvent. nih.gov

Chemical Transformations and Derivatization Reactions of R 2 Hydroxy 2 Phenylbutyric Acid in Research

Esterification Reactions for Functionalization and Analytical Purposes

The carboxylic acid moiety of (R)-2-Hydroxy-2-phenylbutyric acid is readily converted into esters for various scientific purposes, including the synthesis of precursors for active pharmaceutical ingredients. Esterification modifies the polarity and reactivity of the molecule and can be a critical step in a synthetic pathway.

One of the most fundamental methods for this conversion is the Fischer esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The equilibrium nature of the Fischer esterification often requires the removal of water to drive the reaction toward the ester product. libretexts.org

A more reactive pathway to esters involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . Treatment of this compound with a reagent like thionyl chloride (SOCl₂) can produce the corresponding acyl chloride. libretexts.org This intermediate is highly electrophilic and reacts readily with alcohols, even in the absence of an acid catalyst, to yield the desired ester in what is often an irreversible and high-yielding reaction. libretexts.org

Another common method involves the reaction of a carboxylate anion with a primary alkyl halide via an SN2 reaction. This is particularly useful when direct esterification might be problematic.

These esterification reactions are crucial for producing derivatives like ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as benazepril (B1667978) and enalapril. plos.orgsynthinkchemicals.com Although the specific compound mentioned is a structural isomer (4-phenyl instead of 2-phenyl), the principles of esterification are directly applicable.

Table 1: Common Esterification Methods for this compound

| Reaction Name | Reagents | Product Type | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Strong Acid (e.g., H₂SO₄) | Ester | Reversible, acid-catalyzed reaction. libretexts.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive intermediate. libretexts.org |

| Esterification via Acyl Chloride | Acyl Chloride, Alcohol | Ester | Generally irreversible and high-yielding. libretexts.org |

| SN2 Reaction | Carboxylate salt, Alkyl Halide | Ester | Useful for specific substrate combinations. |

Selective Reduction Reactions to Chiral Alcohols

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding a chiral 1,2-diol, specifically (R)-2-phenylbutane-1,2-diol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) . The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

The mechanism involves a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org A hydride ion (H⁻) from LiAlH₄ first attacks the carbonyl carbon, leading to the displacement of the hydroxyl group (after its conversion to a better leaving group) and the formation of an intermediate aldehyde. This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to form the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, it is not uncommon for both the carboxylic acid and the hydroxyl group to be deprotonated initially.

The resulting chiral diol, (R)-2-phenylbutane-1,2-diol, retains the stereochemistry at the C2 position and introduces a new primary alcohol function, opening up further avenues for synthetic modifications.

Table 2: Reduction of this compound

| Reagent | Intermediate | Final Product | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | (R)-2-phenylbutane-1,2-diol | Powerful, non-selective reducing agent; reduces the carboxylic acid to a primary alcohol. libretexts.org |

| Sodium Borohydride (NaBH₄) | No reaction | No reaction | Generally not strong enough to reduce carboxylic acids. |

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution, a class of reactions fundamental to its utility as a synthetic intermediate. In these reactions, the hydroxyl group of the carboxylic acid is replaced by a nucleophile. ucalgary.ca This process typically occurs via a two-step addition-elimination mechanism where the nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the leaving group. libretexts.orgopenstax.org

Because the hydroxyl group (-OH) is a poor leaving group, direct substitution is often difficult. Therefore, the reaction is usually promoted in one of two ways:

Acid Catalysis : The reaction can be catalyzed by a strong acid. The acid protonates the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles like alcohols (esterification) or water (hydrolysis). libretexts.orgyoutube.com

Conversion to a More Reactive Derivative : The carboxylic acid can be converted into a more reactive acyl derivative with a better leaving group. A common strategy is the reaction with thionyl chloride (SOCl₂) to form an acyl chloride. libretexts.org Acyl chlorides are highly reactive and will readily react with a wide range of nucleophiles, including:

Alcohols to form esters (alcoholysis). openstax.org

Ammonia or amines to form amides (aminolysis). openstax.org

Carboxylates to form acid anhydrides.

The direct conversion to amides can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. This can be overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid by converting the hydroxyl into a good leaving group. libretexts.org

Table 3: Overview of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product | Activating Agent/Catalyst |

|---|---|---|

| Alcohol (R'-OH) | Ester | Strong Acid (e.g., H₂SO₄) or conversion to acyl chloride. openstax.org |

| Amine (R'-NH₂) | Amide | DCC or conversion to acyl chloride. libretexts.orgopenstax.org |

| Water (H₂O) | Carboxylic Acid (hydrolysis of derivative) | Strong Acid or Base. openstax.org |

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of this compound can be oxidized to yield the corresponding α-keto acid, 2-oxo-2-phenylbutyric acid . This transformation is a key reaction, as the product is a common precursor for the synthesis of the chiral hydroxy acid itself via asymmetric reduction.

The oxidation requires the use of a suitable oxidizing agent capable of converting a secondary alcohol to a ketone. Common reagents employed for this purpose in a laboratory setting include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

The choice of oxidant and reaction conditions is critical to ensure that the oxidation occurs selectively at the hydroxyl group without causing cleavage of the carbon-carbon bonds or other undesired side reactions. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond.

Table 4: Oxidation of the Hydroxyl Group

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | KMnO₄ or CrO₃ | 2-Oxo-2-phenylbutyric acid. |

Investigation of Reaction Mechanisms and Pathway Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and controlling stereochemistry. The reactivity of the molecule is influenced by the interplay between its hydroxyl and carboxyl groups, which can participate in hydrogen bonding and other non-covalent interactions.

Several analytical and computational methods are used to elucidate these mechanisms:

Crystallographic Analysis : Techniques like X-ray diffraction are used to determine the precise three-dimensional structure of the molecule and its derivatives. This data provides information on bond lengths, bond angles, and torsional angles, such as the dihedral angle of 112° between the phenyl ring and the carboxyl group, which influences steric interactions and, consequently, reactivity.

Computational Modeling : Density Functional Theory (DFT) calculations can complement experimental data by modeling molecular geometry and predicting reaction pathways and transition states.

Enzymatic Reaction Studies : In biological systems, this compound can act as a substrate for enzymes. Kinetic studies of enzyme-catalyzed reactions, such as the reduction of 2-oxo-4-phenylbutyric acid using D-Lactate dehydrogenase (D-LDH) and a formate (B1220265) dehydrogenase (FDH) system for cofactor regeneration, are performed to understand and optimize biocatalytic processes. nih.gov Mathematical models of these coupled enzyme reactions can be developed to calculate optimal conditions for continuous production. nih.gov

Metabolic Pathway Investigation : The degradation and transformation of related compounds like 2-phenylbutyric acid have been studied in microorganisms. researchgate.net These investigations help in understanding the biochemical pathways, including potential chiral inversion mechanisms, where one enantiomer is converted to the other. researchgate.net Such studies provide insight into the stereoselectivity of biological processes involving these chiral acids.

Computational Chemistry and Theoretical Studies on R 2 Hydroxy 2 Phenylbutyric Acid

Quantum Mechanical Calculations for Molecular Conformation and Electronic Structure

Quantum mechanical calculations are fundamental in determining the most stable three-dimensional structure (conformation) and understanding the electronic properties of (R)-2-Hydroxy-2-phenylbutyric acid. These theoretical examinations allow for the precise calculation of geometric parameters and the distribution of electrons within the molecule.

Table 1: Representative Theoretical Geometric Parameters for this compound (Note: The following data is illustrative of typical outputs from quantum mechanical calculations and is based on general chemical principles, as specific literature data is sparse.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C (carboxyl) | O (hydroxyl) | - | - | ~1.36 Å |

| C (chiral) | O (hydroxyl) | - | - | ~1.43 Å | |

| C (chiral) | C (phenyl) | - | - | ~1.52 Å | |

| Bond Angle | O (carboxyl) | C (carboxyl) | O (hydroxyl) | - | ~123° |

| C (ethyl) | C (chiral) | C (phenyl) | - | ~112° |

| Dihedral Angle | H | O (hydroxyl) | C (chiral) | C (ethyl) | Variable |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT can be applied to understand the mechanisms of reactions in which it participates, such as its synthesis or its conversion into ACE inhibitors.

Molecular Dynamics Simulations for Chirality and Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, providing insights into its conformational flexibility, interactions with solvents, and the influence of its chirality.

MD simulations can reveal how the molecule behaves in an aqueous environment, showing how water molecules form hydrogen bonds with the carboxylic acid and hydroxyl groups. This is crucial for understanding its solubility and how it is recognized by enzymes. The chirality of the molecule dictates its specific three-dimensional shape, which in turn governs its interactions with other chiral molecules, such as the amino acid residues in an enzyme's active site. Molecular dynamics analyses have been noted as a method to explain the origin of stereoselectivity in biocatalysed processes involving related compounds like ethyl (R)-2-hydroxy-4-phenylbutyrate. lookchem.com

Ligand-Protein Docking Studies for Investigating Stereospecific Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This is particularly important for understanding the therapeutic action of drugs derived from this compound, such as the ACE inhibitor benazepril (B1667978). drugbank.com

This compound is a precursor to benazeprilat (B1667979), the active metabolite of benazepril. drugbank.comnih.gov Docking studies can be used to model how benazeprilat fits into the active site of the Angiotensin-Converting Enzyme. These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. The stereochemistry at the chiral center, derived from the (R)-acid precursor, is critical for achieving a precise fit and potent inhibition. Computational analyses can demonstrate why the (R)-configuration leads to a more stable binding complex compared to the (S)-configuration, thus explaining the stereospecificity of the drug's action. Such studies are fundamental in drug design and in the rational optimization of inhibitor potency. nih.gov

Emerging Research Directions and Future Perspectives for R 2 Hydroxy 2 Phenylbutyric Acid

Development of Novel Enzyme Mutants and Biocatalyst Systems for Enhanced Efficiency

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and biocatalysis has emerged as a powerful tool in this endeavor. For the production of chiral hydroxy acids, enzymes such as carbonyl reductases and lipases are of particular importance. While direct research on enzyme systems for (R)-2-hydroxy-2-phenylbutyric acid is nascent, extensive work on the structurally similar (R)-2-hydroxy-4-phenylbutyric acid and its esters provides a clear roadmap for future investigations.

Research has demonstrated the successful use of recombinant E. coli strains co-expressing carbonyl reductase and glucose dehydrogenase for the asymmetric reduction of keto-ester precursors to their corresponding (R)-hydroxy esters with high enantiomeric excess. nih.gov For instance, a novel NADPH-dependent carbonyl reductase, IolS, from Bacillus subtilis has shown excellent stereoselectivity for α-ketoester substrates. nih.gov The development of coupled enzyme systems, where one enzyme catalyzes the desired reduction and another regenerates the necessary cofactor (e.g., NADPH), is a key strategy for improving process efficiency and reducing costs. nih.gov

Kinetic resolution, another enzymatic strategy, has been effectively applied to the racemic mixture of ethyl-2-hydroxy-4-phenylbutyrate using lipase (B570770) AK, achieving an enantiomeric excess of up to 99% for the (R)-enantiomer. researchgate.net The optimization of reaction conditions, such as substrate concentration, enzyme loading, and solvent choice, is crucial for maximizing the efficiency of these resolutions. researchgate.net Furthermore, the immobilization of enzymes as cross-linked enzyme aggregates (CLEAs) has been shown to enhance their stability and reusability, making the process more economically viable for industrial applications. researchgate.net

Future research will likely focus on the discovery and engineering of novel enzymes with high activity and selectivity towards 2-oxo-2-phenylbutyric acid, the direct precursor to this compound. The creation of enzyme mutants with tailored substrate specificities and enhanced stability under industrial process conditions will be a key area of investigation. The development of robust whole-cell biocatalysts and multi-enzyme cascade reactions will further streamline the synthesis, minimizing the need for purification of individual enzymes. calis.edu.cn

| Enzyme/System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Recombinant E. coli with Carbonyl Reductase (IolS) and Glucose Dehydrogenase (gdh) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | High stereoselectivity (>98.5% ee) for α-ketoesters. | nih.gov |

| Lipase AK from Pseudomonas fluorescens | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Kinetic resolution with enantiomeric excess up to 99%. | researchgate.net |

| Fusarium lactonase | cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones | (R)-2-hydroxy-4-phenylbutyric acid | Chemo-enzymatic route involving lactonase-catalyzed hydrolysis and subsequent hydrogenation. | mdpi.com |

| Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) coupled system | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | Engineered bi-enzyme coupled system with in-situ coenzyme regeneration. | nih.gov |

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly influencing the design of synthetic routes in the chemical industry. nih.gov The synthesis of this compound is an area ripe for the application of these principles.

One of the key tenets of green chemistry is the use of renewable feedstocks and biocatalysis, as discussed in the previous section. mdpi.com Beyond biocatalysis, other green methodologies are being explored. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. ucsb.edu While the solubility of organic substrates can be a challenge, the development of aqueous micellar catalysis, using surfactants to create nanoscale reactors in water, offers a promising solution for a wide range of organic transformations. researchgate.net

The development of catalytic processes that minimize waste is another critical aspect. This includes atom-economical reactions where most of the atoms from the reactants are incorporated into the final product. Research into catalytic asymmetric hydrogenation using transition metal complexes is one such area. While some methods have been developed for the synthesis of related hydroxy acids, the focus is now on reducing the loading of precious metal catalysts to parts-per-million (ppm) levels and conducting these reactions in environmentally benign solvents. researchgate.netresearchgate.net

Future directions in the green synthesis of this compound will likely involve the integration of multiple green chemistry principles. This could include the development of one-pot, multi-component reactions that reduce the number of synthetic steps, minimize solvent use, and avoid costly purification procedures. squarespace.com The exploration of alternative energy sources, such as microwave or ultrasound irradiation, to accelerate reaction times and improve energy efficiency is also a promising avenue.

Mechanistic Elucidation of Novel Enantiospecific Transformations

A fundamental understanding of reaction mechanisms is crucial for the rational design and optimization of synthetic processes. For the enantiospecific synthesis of this compound, this involves elucidating the intricate details of how catalysts, particularly enzymes, achieve their high degree of stereoselectivity.

While specific mechanistic studies on the synthesis of this compound are limited, the broader field of biocatalysis provides valuable insights. For instance, detailed studies on radical S-adenosylmethionine (rSAM) enzymes, like HydG and HydE involved in the biosynthesis of the H-cluster of [FeFe] hydrogenases, showcase the complexity of enzymatic reactions. oup.com These studies employ a combination of techniques, including cell-free synthesis, isotope-sensitive spectroscopies, and the use of synthetic analogues to probe reaction intermediates and transition states. oup.com

In the context of carbonyl reductases, understanding the enzyme's active site architecture, the binding mode of the substrate and cofactor, and the key amino acid residues involved in catalysis and stereocontrol is paramount. Computational modeling and molecular docking studies can provide valuable predictions, which can then be validated through site-directed mutagenesis experiments.

For chemical catalysis, such as asymmetric hydrogenation, mechanistic studies focus on the structure of the active catalyst, the coordination of the substrate to the metal center, and the pathway of hydrogen transfer. The goal is to understand how the chiral ligand transfers its stereochemical information to the product.

Future research in this area will undoubtedly leverage advanced spectroscopic techniques and computational methods to provide a more detailed picture of the transition states in these enantiospecific transformations. This knowledge will be instrumental in the rational design of more efficient and selective catalysts, both biological and chemical, for the synthesis of this compound.

Advanced Analytical Methodologies for Trace Enantiomer Detection and Quantification

The ability to accurately determine the enantiomeric purity of a chiral compound is essential for both research and industrial applications. For this compound, this requires analytical methods that can separate and quantify the two enantiomers, often in the presence of other components.

Chromatographic techniques are the workhorses for chiral separations. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. Alternatively, chiral mobile phase additives, such as cyclodextrins, can be used with a conventional achiral column to achieve enantioseparation. researchgate.net For volatile compounds, gas chromatography (GC) on a chiral column is effective. A powerful indirect method involves the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. wvu.edu An efficient method for the enantiomeric separation of 18 different racemic 2-hydroxy acids involves their conversion to diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, followed by separation using achiral dual-capillary column gas chromatography. wvu.edu

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov The use of chiral selectors, such as cyclodextrins, dissolved in the running buffer allows for the separation of enantiomers based on their differential interactions with the selector. nih.gov

A particularly relevant and advanced approach for hydroxycarboxylic acids with a quaternary stereogenic center, like 2-hydroxy-2-phenylbutyric acid, is enantiomer separation via diastereomeric salt formation. nih.gov The choice of resolving agent and crystallization solvent can be crucial, with studies showing that the stereochemistry of the acid in the deposited salt can be reversed depending on the solvent used. nih.gov

Future research in this area will focus on developing even more sensitive and high-throughput analytical methods. The coupling of chiral separation techniques with mass spectrometry (MS) provides high selectivity and sensitivity, enabling the analysis of trace amounts of enantiomers in complex matrices. Furthermore, novel approaches, such as the use of chiral selectors in ion-mobility mass spectrometry, are emerging as powerful tools for chiral discrimination.

| Methodology | Principle | Application/Key Feature | Reference |

|---|---|---|---|

| HPLC with Chiral Mobile Phase Additive | Use of a chiral selector (e.g., hydroxypropyl-β-cyclodextrin) in the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column. | Enantioseparation of β-substituted-2-phenylpropionic acids. | researchgate.net |

| Dual-Capillary Column Gas Chromatography | Derivatization of enantiomers with a chiral reagent to form diastereomers, followed by separation on achiral columns. | Simultaneous enantiomeric separation of 18 different racemic 2-hydroxy acids. | wvu.edu |

| Diastereomeric Salt Formation and Crystallization | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, which have different solubilities. | Enantiomer separation of hydroxycarboxylic acids with a quaternary stereogenic center. The stereochemistry of the separated acid can be influenced by the recrystallization solvent. | nih.gov |

| Capillary Electrophoresis (CE) | Use of a chiral selector in the running buffer to induce differential migration of enantiomers in an electric field. | High-efficiency separation of a wide range of chiral drugs. | nih.gov |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing (R)-2-Hydroxy-2-phenylbutyric acid, and how should data be interpreted?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹, carboxylic acid C=O stretch at ~1700 cm⁻¹). Compare with NIST reference spectra for validation .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and structural integrity. For example, the chiral center at C2 will split proton signals into distinct doublets (e.g., δ 4.2–4.5 ppm for the hydroxyl-bearing proton) .

- Mass Spectrometry (MS) : Confirm molecular weight (164.2 g/mol) via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS). NIST databases provide fragmentation patterns for cross-validation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Incompatible Materials : Avoid strong acids/alkalis and oxidizing agents (e.g., KMnO₄, H₂CrO₄) to prevent hazardous reactions .

- Decomposition Risks : Under high heat, toxic fumes may form. Use fume hoods during reflux or distillation .

- Storage : Store at room temperature in airtight containers away from moisture. Stability data indicate no degradation under recommended conditions .

Q. How can the enantiomeric purity of this compound be confirmed?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA or IB columns) with polar organic mobile phases (e.g., hexane/isopropanol). Retention times can differentiate enantiomers .

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare with literature values (e.g., (R)-enantiomer typically shows negative rotation) .

Advanced Research Questions

Q. What synthetic routes optimize enantioselective production of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases like CAL-B) to achieve >95% enantiomeric excess (ee). For example, ester hydrolysis using enantioselective esterases retains the (R)-configuration .

- Chiral Auxiliaries : Use (R)-mandelic acid derivatives as templates for stereochemical control during Grignard or alkylation reactions .

Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : The hydroxyl group increases steric hindrance at C2, slowing nucleophilic attack. However, hydrogen bonding with the carboxylic acid moiety can stabilize transition states in esterification or amidation reactions .

- Protection Strategies : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to direct reactivity toward the carboxylic acid during peptide coupling .

Q. What strategies resolve contradictions in reported pKa values for this compound?

- Methodological Answer :

- Solvent Effects : pKa varies in aqueous vs. nonpolar solvents. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) to minimize ionic strength discrepancies .

- Computational Validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to model acid dissociation and identify outliers .

Q. How is this compound utilized in peptide synthesis, and what challenges arise from its stereochemistry?

- Methodological Answer :

- Coupling Reactions : Activate the carboxylic acid with HATU or DCC/HOBt for amide bond formation. The (R)-configuration may induce steric clashes in peptide chains, requiring optimized protecting groups (e.g., Fmoc for solid-phase synthesis) .

- Racemization Risks : Monitor reaction pH (maintain <8.5) and temperature (<0°C) during coupling to prevent epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.